molecular formula C13H26ClNO4 B613112 (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride CAS No. 172793-31-6

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride

Cat. No. B613112
M. Wt: 295.81
InChI Key: LFEYMWCCUAOUKZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride, also known as (R)-DBAP-HCl, is a synthetic compound that has been widely used in scientific research in recent years. It is a chiral compound with a chiral center at the 2-position of the aminopentanedioate moiety, and has been the subject of numerous studies due to its useful properties.

Scientific Research Applications

1. Pharmacology: Targeting Acute Myeloid Leukemia

Summary of Application

This compound has been used in pharmacological research to target acute myeloid leukemia (AML) by inducing thymidine depletion and replication stress .

Methods of Application:

  • Protein Expression: Cloning, expression, and purification of human MTHFD2 and MTHFD1 proteins .

Results:

  • Comet Tail Moment: Quantitative analysis of DNA damage was performed, measuring comet tail moment for 200 cells per condition .

2. Medicinal Chemistry: FXR Antagonist for NASH Therapy

Summary of Application

The compound is involved in the structure optimization of derivatives for potent FXR antagonist/modulator for nonalcoholic steatohepatitis (NASH) therapy .

Methods of Application:

  • In Vivo Testing: Evaluation of lipid accumulation and liver fibrosis in animal models .

Results:

  • Liver Health Improvement: Effective inhibition of lipid accumulation and prevention of liver fibrosis in test subjects .

4. Biochemistry: Protein Extraction and Purification

Summary of Application

The compound is utilized in the extraction and purification of proteins for biochemical analysis .

Methods of Application:

  • Purification Process: Utilization of chromatography for protein purification .

Results:

  • Protein Yield: Successful extraction and purification of target proteins for further analysis .

5. Molecular Biology: DNA Damage Assessment

Summary of Application

It is used in molecular biology to assess DNA damage through comet assay techniques .

Methods of Application:

  • Comet Assay: Use of comet assay to visualize and quantify DNA damage .

Results:

  • DNA Damage Quantification: Accurate quantification of DNA damage in cells treated with various compounds .

6. Chemical Synthesis: Intermediate Compound Production

Summary of Application

®-Di-tert-butyl 2-aminopentanedioate hydrochloride serves as an intermediate in the synthesis of complex chemical compounds .

Methods of Application:

  • Purification Techniques: Employing purification techniques to isolate the desired intermediates .

Results:

  • Intermediate Yield: Successful production and isolation of intermediate compounds for further chemical synthesis .

properties

IUPAC Name

ditert-butyl (2R)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEYMWCCUAOUKZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718556
Record name Di-tert-butyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride

CAS RN

172793-31-6
Record name Di-tert-butyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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